molecular formula C6H7Br2ClN2 B2652495 2,4-Dibromophenylhydrazine hydrochloride CAS No. 149998-17-4; 57279-78-4

2,4-Dibromophenylhydrazine hydrochloride

Cat. No.: B2652495
CAS No.: 149998-17-4; 57279-78-4
M. Wt: 302.39
InChI Key: FGOIJIDSPMZMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromophenylhydrazine hydrochloride is a halogenated phenylhydrazine derivative characterized by bromine substituents at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₆H₆Br₂N₂·HCl, with a molecular weight of 311.34 g/mol (calculated). This compound is primarily utilized in organic synthesis as a derivatization agent or intermediate, particularly in the preparation of heterocycles or coordination complexes. The electron-withdrawing bromine groups enhance the electrophilicity of the aromatic ring, making it reactive toward nucleophilic substitutions or cyclocondensation reactions .

Properties

IUPAC Name

(2,4-dibromophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOIJIDSPMZMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects and Reactivity

Halogen substituents significantly influence reactivity and stability:

  • Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions compared to fluorine or chlorine. For example, this compound undergoes nucleophilic aromatic substitution more readily than (2,4-difluorophenyl)hydrazine hydrochloride (C₆H₇ClF₂N₂) .
  • Electron-Withdrawing Groups: Nitro (-NO₂) groups, as in 4-bromo-2-nitrophenylhydrazine hydrochloride (C₆H₇BrClN₃O₂), further increase electrophilicity but reduce solubility in polar solvents due to increased molecular weight and hydrophobicity .

Physical Properties

Key data for select compounds are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Applications
This compound 2-Br, 4-Br C₆H₆Br₂N₂·HCl 311.34 Not reported Organic synthesis, derivatization agent
(2,4-Difluorophenyl)hydrazine hydrochloride 2-F, 4-F C₆H₇ClF₂N₂ 192.58 Not reported Intermediate in fluorinated drug synthesis
3-Chloro-4-fluorophenylhydrazine hydrochloride 3-Cl, 4-F C₆H₆Cl₂FN₂ 197.04 211–212 (dec) Research chemical
4-Methoxyphenylhydrazine hydrochloride 4-OCH₃ C₇H₁₁ClN₂O 174.63 Not reported Pharmaceutical intermediate
4-Bromo-2-nitrophenylhydrazine hydrochloride 4-Br, 2-NO₂ C₆H₇BrClN₃O₂ 268.50 Not reported Analytical reagent for carbonyl detection
  • Melting Points : The presence of chlorine and fluorine (e.g., 3-chloro-4-fluorophenylhydrazine hydrochloride ) increases melting points due to stronger intermolecular halogen bonding . Bromine’s bulkiness may reduce crystallinity, explaining the lack of reported melting points for the dibromo derivative.
  • Solubility: Methoxy groups (e.g., 4-methoxyphenylhydrazine hydrochloride) improve solubility in polar solvents like ethanol, whereas bromine or nitro groups reduce it .

Research Findings and Trends

  • Synthetic Methods : Electron-rich arenes react efficiently with azodicarboxylates to form phenylhydrazines, as demonstrated for derivatives like 1,2-diphenylhydrazine .
  • Stability : Brominated derivatives exhibit superior thermal stability compared to fluoro or chloro analogs, making them suitable for high-temperature reactions .

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